2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Description
2-(4-Formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a pyrazole-based carboxylic acid derivative characterized by a formyl group at the 4-position and a trifluoromethyl (CF₃) group at the 3-position of the pyrazole ring. This structure combines electron-withdrawing substituents (CF₃ and formyl) with a flexible acetic acid moiety, making it a versatile intermediate in medicinal chemistry, agrochemical synthesis, and material science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the formyl group provides a reactive site for further functionalization, such as condensation or nucleophilic additions .
Properties
IUPAC Name |
2-[4-formyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)6-4(3-13)1-12(11-6)2-5(14)15/h1,3H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMTXBCIYWOIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
It’s also possible that this compound is used as a reagent in chemical reactions, such as the Suzuki–Miyaura coupling , rather than having a biological target or pathway. In such cases, its “mechanism of action” would be more about its chemical reactivity and role in the reaction mechanism, rather than interaction with biological targets.
Biological Activity
2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Pyrazole compounds are known to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound's structure features a pyrazole ring with a trifluoromethyl group and a formyl substituent, which contributes to its unique chemical reactivity and biological interactions. The molecular formula is , and it has a CAS number of 2097985-63-0.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit the growth of several cancer cell lines. In particular, compounds with similar structures have demonstrated significant antiproliferative effects against breast cancer (MDA-MB-231) and pancreatic cancer (MiaPaCa2) cells. For instance, related pyrazole compounds have been reported to induce apoptosis and enhance caspase-3 activity in these cell lines at micromolar concentrations .
2. Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting specific enzymes involved in inflammatory responses. This mechanism may involve the inhibition of cyclooxygenase (COX) enzymes or other pro-inflammatory mediators .
3. Antimicrobial Properties
The potential antimicrobial activity of pyrazole derivatives has been explored, with some studies indicating effectiveness against bacterial strains. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the compounds, improving their ability to penetrate microbial membranes .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets such as enzymes involved in metabolism (e.g., lactate dehydrogenase) and signaling pathways associated with cell growth and apoptosis .
Case Studies
Several studies have focused on the synthesis and evaluation of related pyrazole compounds:
Case Study 1: Synthesis and Evaluation
A study synthesized various pyrazole derivatives, including those structurally similar to this compound, assessing their anticancer properties. The results indicated that certain analogs exhibited low nanomolar inhibition of cancer cell growth, highlighting the potential for developing new anticancer agents based on this scaffold .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrazole derivatives has demonstrated that modifications to the trifluoromethyl group significantly affect biological activity. Variations in substituents on the pyrazole ring can lead to enhanced potency against specific cancer types or improved selectivity for inflammatory pathways .
Data Table: Summary of Biological Activities
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its trifluoromethyl group enhances reactivity and stability in various reactions, making it valuable for chemists looking to develop new compounds.
2. Biology:
- Ligand in Coordination Chemistry: Research has indicated potential applications in coordination chemistry, where the compound acts as a ligand that can form complexes with metal ions. This property is crucial for developing new catalysts or materials with specific electronic properties.
- Biological Interactions: Studies have shown that the compound interacts with biological macromolecules, suggesting its potential use in biochemical assays or as a probe for studying biochemical pathways.
3. Medicine:
- Therapeutic Properties: The compound has been investigated for its anti-inflammatory and anticancer activities. Experimental studies have demonstrated its ability to inhibit specific pathways involved in cancer cell proliferation.
- Antimicrobial Activity: Recent studies highlighted its antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. For example, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL.
4. Materials Science:
- Advanced Materials Development: The compound is explored for its role in developing advanced materials such as polymers and nanomaterials. Its unique chemical structure allows for enhanced performance characteristics in these materials, making it a candidate for applications in electronics and coatings.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid against various bacterial strains. The results indicated that the compound effectively inhibited the growth of pathogens at low concentrations, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.
Case Study 2: Coordination Chemistry
Research focused on the coordination chemistry of the compound revealed that it forms stable complexes with transition metals. These complexes demonstrated enhanced catalytic activity in organic transformations, showcasing the compound's utility in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
The target compound’s pyrazole ring substituents distinguish it from analogs. Key comparisons include:
- Formyl vs. Methyl/Iodo : The 4-formyl group in the target compound provides a reactive aldehyde for cross-coupling or Schiff base formation, unlike methyl or iodo substituents, which are inert or require harsh conditions for modification .
- Trifluoromethyl vs. Amino: The CF₃ group increases electron deficiency and stability compared to amino-substituted analogs, which may enhance solubility but reduce metabolic resistance .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (MW ~250–260 g/mol, estimated) is heavier than simpler analogs like 2-(3-methyl-1H-pyrazol-1-yl)acetic acid (MW 154.15) but lighter than iodinated derivatives (e.g., MW 336.01 in ). The formyl group may reduce aqueous solubility compared to amino or hydroxyl analogs.
- Crystallinity : Pyrazole derivatives with planar structures (e.g., isostructural compounds in ) exhibit higher crystallinity, while bulky substituents like CF₃ or formyl may disrupt packing, affecting solubility and formulation .
Research Findings and Challenges
- Synthesis Challenges : Introducing both formyl and CF₃ groups on the pyrazole ring requires precise control to avoid side reactions, unlike simpler analogs synthesized via straightforward alkylation .
- Stability Issues : The formyl group may render the compound prone to oxidation, necessitating stabilization strategies (e.g., storage under inert gas) compared to more stable methyl or iodo analogs .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid generally follows these key stages:
- Formation of the pyrazole ring with trifluoromethyl substitution
- Introduction of the formyl group at the 4-position of the pyrazole ring
- Attachment of the acetic acid side chain at the N-1 position of the pyrazole
These steps often involve condensation reactions, cyclizations, and selective functional group transformations under controlled conditions.
Preparation of the Pyrazole Aldehyde Intermediate
A critical intermediate in the synthesis is the 4-formyl-3-(trifluoromethyl)-1H-pyrazole aldehyde, which can be prepared using the Vilsmeier-Haack reaction on pyrazole derivatives bearing trifluoromethyl groups.
- Method: Reaction of hydrazinobenzoic acid derivatives with trifluoromethyl-substituted precursors, followed by formylation using Vilsmeier-Haack reagent (typically POCl3/DMF).
- Conditions: The reaction is carried out at elevated temperatures (~90 °C) for several hours (up to 8 h).
- Isolation: The aldehyde intermediate precipitates upon quenching in ice water and is purified by filtration and washing.
- Yield: High yields reported; the intermediate can be obtained on a multi-gram scale with simple purification steps.
Introduction of the Acetic Acid Side Chain
The acetic acid moiety attached to the N-1 position of the pyrazole ring is generally introduced via alkylation reactions using haloacetic acid derivatives or esters, followed by hydrolysis.
- Typical Reagents: Ethyl bromoacetate or chloroacetic acid derivatives.
- Base: Anhydrous potassium carbonate or cesium carbonate is used to deprotonate the pyrazole nitrogen and facilitate nucleophilic substitution.
- Solvent: Acetone or toluene under reflux or room temperature conditions.
- Workup: Hydrolysis of ester intermediates under acidic or basic conditions to yield the free acetic acid.
- Example: Heating pyrazole derivatives with ethyl bromoacetate in acetone under reflux conditions leads to ethyl ester formation, which upon hydrolysis gives the acetic acid derivative.
Alternative Synthetic Routes and Catalysis
- Copper-Catalyzed Coupling: Copper(I) iodide with ligands such as tri-tert-butyl terpyridine has been employed for coupling arylboronic acids with haloacetates to form α-aryl-α-fluoroacetic acids analogs, which could be adapted for pyrazole substrates.
- Cyclization Methods: Some syntheses start from chalcone precursors and hydrazine derivatives to form pyrazoline intermediates, which are then oxidized to pyrazoles bearing trifluoromethyl groups and formyl substituents.
- Reflux in Acetic Acid: Refluxing pyrazole derivatives with acetic acid has been used to promote condensation reactions and facilitate formation of pyrazole-aldehyde derivatives.
Representative Experimental Procedure
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Pyrazole formation | Hydrazine + chalcone or aryl hydrazine + trifluoromethyl precursor | Base or acid catalysis; reflux in ethanol or acetic acid |
| Formylation | Vilsmeier-Haack reagent (POCl3/DMF), 80-90 °C, 6-8 h | Selective formylation at 4-position |
| Alkylation for acetic acid | Ethyl bromoacetate, K2CO3, acetone, reflux or r.t | Nucleophilic substitution on pyrazole N-1 |
| Hydrolysis of ester | Acidic or basic aqueous reflux | Converts ester to acetic acid |
| Purification | Filtration, recrystallization, silica gel chromatography | High purity products obtained |
| Yields | 60-90% per step | Overall good efficiency |
Research Findings and Notes
- The synthetic methods are robust and scalable, allowing preparation of the target compound on gram scale with high purity.
- The presence of the trifluoromethyl group enhances the chemical stability and biological properties of the pyrazole derivatives.
- The formyl group at the 4-position is introduced efficiently via Vilsmeier-Haack formylation, a well-established method for aromatic aldehyde synthesis.
- Alkylation at the pyrazole nitrogen with haloacetates is facilitated by mild bases and can be tuned by reaction temperature and solvent choice.
- Alternative copper-catalyzed coupling methods provide a modern approach to introduce fluorinated acetic acid derivatives but require optimization for pyrazole substrates.
- Reflux in acetic acid is a common medium for condensation reactions involving pyrazole derivatives, providing good yields and straightforward workup.
Q & A
Q. What established synthetic routes exist for 2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, and what key reaction conditions optimize yield?
Synthesis typically involves coupling pyrazole derivatives with acetic acid precursors. For example:
- Step 1: Formylation of 3-(trifluoromethyl)-1H-pyrazole using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the 4-formyl group.
- Step 2: Alkylation of the pyrazole nitrogen with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the acetic acid side chain .
- Critical Conditions: Maintain anhydrous conditions during formylation to avoid hydrolysis. Use excess bromoacetic acid (1.5–2.0 equiv.) and reflux in aprotic solvents (e.g., DMF) for 12–16 hours to maximize alkylation efficiency .
(Basic)
Q. Which spectroscopic techniques confirm the structural integrity of this compound, and what characteristic peaks are expected?
- IR Spectroscopy: Look for carbonyl stretches:
- ¹H NMR: Key signals include:
- Formyl proton: Singlet at δ 9.8–10.2 ppm.
- Pyrazole protons: Doublets near δ 7.5–8.5 ppm (coupling with CF₃ group).
- Acetic acid methylene: Singlet at δ 4.5–5.0 ppm (CH₂) .
- LCMS: Expect [M+H]⁺ at m/z 253.1 (calculated for C₈H₇F₃N₂O₃) with ≥95% purity .
(Advanced)
Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR shifts or crystallography)?
- Case Example: If DFT-calculated NMR shifts for the formyl proton deviate from experimental values (e.g., δ 10.5 predicted vs. δ 9.8 observed), consider:
- Solvent Effects: Simulations often neglect solvent polarity; use polarizable continuum models (PCM) for DMSO or water.
- Conformational Flexibility: Rotameric states of the acetic acid side chain may alter shielding .
- X-ray Crystallography: Validate bond lengths/angles (e.g., C=O bond ~1.21 Å) to cross-check computational geometries .
(Advanced)
Q. What strategies improve solubility and stability in aqueous media for biological assays?
- Solubility Enhancement:
- Salt Formation: Convert the acetic acid moiety to sodium/potassium salts (e.g., using NaOH) .
- Co-Solvents: Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes.
- Stability Optimization:
- pH Control: Maintain pH 6–8 to prevent formyl group hydrolysis.
- Lyophilization: Store as a lyophilized powder at -20°C to avoid degradation .
(Basic)
Q. What are the documented applications in medicinal chemistry, particularly for enzyme inhibition?
This compound serves as a precursor for bioactive derivatives:
- Kinase/Phosphatase Inhibitors: The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., tyrosine phosphatase targets) .
- Anticancer Agents: Pyrazole-acetic acid hybrids exhibit apoptosis-inducing activity in cell lines (e.g., via caspase-3 activation) .
(Advanced)
Q. How does the trifluoromethyl group influence the pyrazole ring’s electronic/steric properties for bioactivity?
- Electronic Effects: The -CF₃ group is strongly electron-withdrawing (-I effect), reducing pyrazole ring electron density and stabilizing charge-transfer interactions with target enzymes.
- Steric Effects: The bulky -CF₃ group restricts rotational freedom, favoring bioactive conformations.
- Derivative Design: Introduce electron-donating groups (e.g., -OCH₃) at the 4-position to balance electronic effects and improve binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
